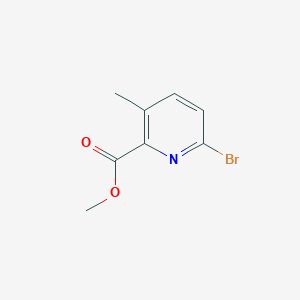
2-(アゼチジン-3-イル(フェニル)メチル)-2H-1,2,3-トリアゾール塩酸塩
説明
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4 and its molecular weight is 250.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と医薬品への応用
この化合物の中心構造であるトリアゾール環は、その安定性と多くの医薬品への存在によって知られています。アゼチジン基とフェニル基は、分子の生物活性に寄与する可能性があり、創薬の努力における候補となります。 この化合物は、既知の薬効を持つ化合物との構造的類似性により、新規医薬品の合成におけるビルディングブロックとしての可能性を探求することができます .
有機合成
有機化学において、アゼチジン基とトリアゾール基は、それらの反応性のために貴重です。この化合物は、より複雑な分子を構築するための中間体として、有機合成で使用することができます。 鈴木・宮浦クロスカップリングなどのさまざまな化学反応を起こす可能性は、多様な化学ライブラリーの構築に特に役立つ可能性があります .
複素環式アミノ酸誘導体
この化合物の構造は、新しい複素環式アミノ酸誘導体を合成するために使用できることを示唆しています。 これらの誘導体は、ペプチド合成に応用され、潜在的な治療用途を持つペプチドミメティックの開発につながる可能性があります .
生化学分析
Biochemical Properties
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus affecting cell division . Additionally, it interacts with various enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . This is achieved through its interaction with tubulin, which disrupts the microtubule network essential for cell division. Furthermore, the compound has been shown to modulate the expression of genes involved in apoptosis and cell survival .
Molecular Mechanism
At the molecular level, 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, altering their activity and affecting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, while in vivo studies indicate potential long-term effects on tissue homeostasis .
Dosage Effects in Animal Models
The effects of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces cell cycle arrest in rapidly dividing cells . At higher doses, it can cause significant toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . The compound can alter metabolic flux and metabolite levels, potentially affecting energy production and biosynthetic processes . Its interaction with metabolic enzymes may also influence the synthesis and degradation of other biomolecules .
Transport and Distribution
The transport and distribution of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the microtubule network is essential for its interaction with tubulin and its subsequent effects on cell division .
特性
IUPAC Name |
2-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-14-6-7-15-16;/h1-7,11-13H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZYPNRGUEDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3N=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1446744.png)

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)





![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)

![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)
